Aminoethyne-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92681-08-8 |
|---|---|
Molecular Formula |
C2H3NS |
Molecular Weight |
73.12 g/mol |
IUPAC Name |
2-aminoethynethiol |
InChI |
InChI=1S/C2H3NS/c3-1-2-4/h4H,3H2 |
InChI Key |
IQGWYNNCWWNROW-UHFFFAOYSA-N |
Canonical SMILES |
C(#CS)N |
Origin of Product |
United States |
Broad Research Significance and Interdisciplinary Scope
Diverse Synthetic Routes and Efficient Preparation Techniques
The synthesis of 2-aminoethane-1-thiol can be approached through several routes. Industrially, it is often prepared from the corresponding disulfide, cystamine (B1669676) (bis-(2-aminoethyl)-disulphide), via reduction. Another common laboratory-scale preparation involves the oxidative halogenation of 2-aminoethanethiol or its disulfide salt to yield 2-aminoethanesulfonyl halide acid addition salts, which can be further reacted. google.com
Due to the propensity of the free thiol to oxidize in air, 2-aminoethane-1-thiol is frequently handled and stored as a more stable acid salt, such as the hydrochloride salt. wikipedia.orggoogle.com A typical laboratory procedure may involve dissolving the hydrochloride salt in water with an alkali metal hydroxide (B78521) like sodium hydroxide. google.com This in situ generation of the free base is then followed by reaction with other reagents. For instance, one process describes reacting 2-aminoethane-1-thiol hydrochloride with sodium hydroxide, followed by the addition of dimethyl N-cyanoiminodithiocarbonate ester to produce 2-cyanoimino-1,3-thiazolidine (B1274029). google.com
In biological systems, 2-aminoethane-1-thiol is produced via the degradation of coenzyme A, where the intermediate pantetheine (B1680023) is cleaved into cysteamine and pantothenic acid. wikipedia.org
| Starting Material | Key Reagents | Product | Description |
| Bis-(2-aminoethyl)-disulphide | Reducing Agent | 2-Aminoethane-1-thiol | Reduction of the disulfide bond. |
| 2-Aminoethanethiol / Bis-(2-aminoethyl)-disulphide | Oxidizing Agent, Halogen Source | 2-Aminoethanesulfonyl halide | Oxidative halogenation. google.com |
| 2-Aminoethane-1-thiol hydrochloride | Sodium hydroxide, Dimethyl N-cyanoiminodithiocarbonate ester | 2-Cyanoimino-1,3-thiazolidine | A multi-step synthesis utilizing the hydrochloride salt. google.com |
| Coenzyme A | (Biological enzymes) | 2-Aminoethane-1-thiol | Biosynthetic route in mammals. wikipedia.org |
Targeted Chemical Modifications of 2-Aminoethane-1-thiol
The dual functionality of 2-aminoethane-1-thiol allows for a wide range of targeted chemical modifications at either the thiol or the amino group, or both.
The high nucleophilicity of the thiol group makes it a prime site for selective derivatization.
Reaction with Alkynes: (Alkylthio)chloroacetylenes react with 2-aminoethane-1-thiol to selectively form 2-{[2-(alkylthio)ethynyl]thio}ethane-1-ammonium chlorides, demonstrating a clear functionalization at the sulfur atom. mdpi.com
Selenium-Based Reagents: Selenium reagents offer a highly selective method for thiol derivatization. Reagents like ebselen (B1671040) and N-(phenylseleno)phthalimide react rapidly and efficiently with the thiol group of cysteine, a closely related amino acid, to form a stable Se-S bond. pnnl.gov This reaction is highly specific, with other amino acid functionalities remaining unreactive. pnnl.gov The resulting bond can be cleaved with reducing agents like dithiothreitol (B142953) (DTT), highlighting the reversible nature of this derivatization. pnnl.gov
Protection against Oxidation: To prevent the unwanted oxidation of the thiol to a disulfide, it can be protected. For example, treatment with diethyl thiosulfinate can yield a stable S-ethylthio derivative. google.com
The primary amino group is also a versatile handle for chemical modification, often through acylation or the installation of protecting groups.
Sulfonylation: The amino group can be functionalized with sulfonyl chlorides. For example, after an initial disulfide formation, the amino group of 2-aminoethane-1-thiol can react with tosyl chloride to form an N-tosylated product. rsc.org
Carbamate Formation: Standard amine protecting groups used in peptide synthesis, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are readily installed on the amino group of 2-aminoethane-1-thiol. nih.govsigmaaldrich.com These groups are crucial for directing reactivity in multi-step syntheses.
Other N-Functionalizations: The amino group can be modified to introduce other functionalities, such as in the synthesis of 2-((Benzyloxy)amino)ethane-1-thiol. wgtn.ac.nz
Orthogonal protection is a powerful strategy that enables the selective deprotection of one functional group while others remain intact. ethz.chnumberanalytics.com This is particularly relevant for 2-aminoethane-1-thiol, allowing for the independent manipulation of its amino and thiol groups.
The key is to choose protecting groups that are removed under different, non-interfering conditions. numberanalytics.com For example, an acid-labile group can be used alongside a base-labile or photolabile group.
A practical orthogonal scheme for 2-aminoethane-1-thiol could involve:
Protecting the amine with an acid-labile Boc group.
Protecting the thiol with a group stable to acid but removable under other specific conditions, such as a group cleavable by thiols or transition metals.
The combination of Fmoc (base-labile) and a novel thiol-labile group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), represents a functional orthogonal pair. nih.gov Similarly, the Dde and ivDde groups, which are stable to the piperidine (B6355638) used to remove Fmoc but are cleaved by hydrazine, provide another well-established orthogonal strategy in peptide chemistry that can be applied to amino thiols. sigmaaldrich.com
| Protecting Group 1 (e.g., for Amine) | Removal Condition | Protecting Group 2 (e.g., for Thiol) | Removal Condition | Orthogonality |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) nih.gov | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) nih.gov | Yes |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) sigmaaldrich.com | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF sigmaaldrich.com | Yes |
| Cbz (Carboxybenzyl) | Hydrogenolysis ethz.ch | TES (Triethylsilyl) | Acid or Fluoride ions ethz.ch | Yes |
| DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) | Thiol (e.g., p-toluenethiol) nih.gov | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) nih.gov | Yes |
Functionalization of the Amino Group
Utilization in Complex Molecule Construction
The unique reactivity of 2-aminoethane-1-thiol makes it a key component in the synthesis of more elaborate molecules, particularly those involving disulfide bonds.
The thiol group of 2-aminoethane-1-thiol can be oxidized to form a disulfide bond (S-S). libretexts.orgwikipedia.org This reaction can occur with another molecule of 2-aminoethane-1-thiol to form the symmetrical disulfide cystamine, or with a different thiol to form an unsymmetrical disulfide.
A base-catalyzed aerobic oxidation provides an efficient method for creating unsymmetrical disulfides. In this process, 2-aminoethane-1-thiol is reacted with another thiol, such as 2-methylpropane-2-thiol, in the presence of a base like cesium carbonate under an air atmosphere to yield the mixed disulfide. rsc.org
This thiol-disulfide exchange is a fundamental process in chemistry and biology. libretexts.orgnih.gov In peptide chemistry, this exchange is exploited for chemoselective disulfide bond formation. For example, a cysteine residue protected with a sec-isoamyl mercaptan (SIT) group can react with a free thiol group on another cysteine residue to form a specific disulfide bridge, with the SIT group acting as a leaving group. csic.es This highlights how derivatives of 2-aminoethane-1-thiol (cysteine being a close analogue) are instrumental in constructing the specific disulfide linkages that define the structure and function of many proteins and peptides. wikipedia.orgneb.com
Synthesis of Sulfur-Containing Heterocyclic Systems
2-Aminoethanethiol is a pivotal bifunctional precursor in the synthesis of a variety of sulfur-containing heterocyclic systems. Its vicinal amino and thiol groups provide two nucleophilic centers that can react with various electrophiles to form five, six, and seven-membered rings, which are core structures in many biologically and industrially significant molecules.
Thiazolines
2-Thiazolines are commonly prepared from 2-aminoethanethiols. wikipedia.org One prevalent method involves the condensation reaction with aldehydes. ontosight.ai For instance, volatile aliphatic aldehydes and ketones react with 2-aminoethanethiol, also known as cysteamine, to form thiazolidine (B150603) derivatives, which can be precursors to thiazolines. scribd.com
Another significant route is the reaction of 2-aminoethanethiol hydrochloride with nitriles. A copper-based catalytic system has been developed for this transformation, where various aryl and heteroaryl nitriles react with 2-aminoethanethiol hydrochloride to afford 2-thiazolines in good yields. sci-hub.seresearchgate.net This solvent-free protocol is effective with different copper salts, with cupric methacrylate (B99206) showing high efficiency. sci-hub.seresearchgate.net
A facile and high-yield synthesis of 2-substituted thiazolines can be achieved through the microwave-assisted reaction of 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles in the presence of thionyl chloride. acs.orgnih.gov This method is notable for its mild conditions and short reaction times, producing thiazolines in yields ranging from 85% to 97%. acs.orgnih.gov
Table 1: Synthesis of 2-Thiazolines from 2-Aminoethanethiol
| Reactant | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference(s) |
| Aryl/Heteroaryl Nitriles | Cupric Methacrylate | 80°C, 4-6 h, solvent-free | 2-Substituted Thiazolines | 65-92 | sci-hub.se |
| Benzyl Nitriles | Cupric Methacrylate | 100°C, solvent-free | 2-Benzylthiazoline | - | sci-hub.se |
| N-Acylbenzotriazoles | Thionyl Chloride | Microwave Irradiation | 2-Substituted Thiazolines | 85-97 | acs.orgnih.gov |
Thiazolidines
The condensation of 2-aminoethanethiol with aldehydes and ketones is a direct method for forming thiazolidines. scribd.com Furthermore, a high-efficiency method for preparing 2-cyanoimino-1,3-thiazolidine involves the cyclization reaction between N-cyanoiminodithiocarbonate dimethyl and 2-aminoethanethiol or its salts in the presence of an alkali metal hydroxide like sodium hydroxide. google.com The reaction time is typically between 10 minutes and 5 hours, with a preferred duration of 1-3 hours. google.com
Table 2: Synthesis of Thiazolidine Derivatives from 2-Aminoethanethiol
| Reactant | Reagent/Catalyst | Conditions | Product | Yield | Reference(s) |
| N-cyanoiminodithiocarbonate dimethyl | Sodium Hydroxide | 10 min - 5 h | 2-Cyanoimino-1,3-thiazolidine | High | google.com |
| Aldehydes/Ketones | - | - | Thiazolidines | - | scribd.com |
Thiomorpholines
Thiomorpholine (B91149), a six-membered saturated heterocycle, can be synthesized from 2-aminoethanethiol through several routes. One method involves the cyclization with 1,2-dichloroethane. vulcanchem.com Another approach is the reaction of 2-aminoethanethiol with 2-bromo-1-phenylethanone under basic conditions, followed by the hydrogenation of the resulting imine intermediate to yield 3-phenylthiomorpholine. researchgate.net
A two-step continuous flow process has been developed, starting with a photochemical thiol-ene reaction between cysteamine hydrochloride and an alkene like vinyl acetate, followed by a base-mediated cyclization to furnish thiomorpholine. nih.gov Fused heterocyclic systems containing a thiomorpholine ring can also be synthesized. For example, the reaction of 3-bromo-4-nitroquinoline 1-oxide with 2-aminoethanethiol in THF at room temperature directly yields a thiomorpholino[2,3-b]quinoline derivative. clockss.org
Table 3: Synthesis of Thiomorpholine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference(s) |
| 2-Aminoethanethiol | 1,2-Dichloroethane | Cyclization | Thiomorpholine | - | vulcanchem.com |
| 2-Aminoethanethiol | 2-Bromo-1-phenylethanone | Basic condition, then hydrogenation | 3-Phenylthiomorpholine | - | researchgate.net |
| 3-Bromo-4-nitroquinoline 1-oxide | 2-Aminoethanethiol | THF, Room Temperature | Thiomorpholino[2,3-b]quinoline | - | clockss.org |
| Cysteamine Hydrochloride | Vinyl Acetate | 365 nm LED, then base | Thiomorpholine | - | nih.gov |
Other Sulfur-Containing Heterocycles
2-Aminoethanethiol serves as a building block for larger heterocyclic systems as well. Seven-membered thiazepine rings can be formed through the cyclocondensation of 1,3-diketone compounds with 2-aminoethanethiols in pyridine. ekb.eg The reaction of allenylidene complexes with 2-aminoethanethiol can also lead to the formation of seven-membered N/S-heterocyclic carbene ligands, known as thiazepinylidene complexes. researchgate.net
Additionally, five-membered cyclic nitroketene N,S-acetals are generated from the reaction of 2-aminoethanethiol with a precursor formed from nitromethane (B149229) and carbon disulfide, under ethanol (B145695) reflux conditions. rsc.org
Table 4: Synthesis of Various Sulfur-Containing Heterocycles
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference(s) |
| 1,3-Diketones | 2-Aminoethanethiols | Pyridine | 1,4-Thiazepines | ekb.eg |
| Allenylidene complexes | 2-Aminoethanethiol | - | Thiazepinylidene complexes | researchgate.net |
| 1,1-Bis(methylthio)-2-nitroethene | 2-Aminoethanethiol | Ethanol, Reflux | Cyclic Nitroketene N,S-acetals | rsc.org |
Mechanistic Investigations and Catalytic Roles of 2 Aminoethane 1 Thiol
Exploration of Radical-Mediated Reaction Pathways
The thiol group in 2-aminoethane-1-thiol is susceptible to homolytic cleavage of the S-H bond, which has a relatively low bond dissociation energy of approximately 87 kcal/mol, leading to the formation of a thiyl radical. nih.gov These thiyl radicals are key intermediates in a range of radical-mediated reactions. researchgate.netrsc.orgprinceton.edu
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (ene) to form a thioether. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition. The process is initiated by the formation of a thiyl radical from 2-aminoethane-1-thiol, often facilitated by light or a radical initiator. nih.govwikipedia.org This radical then adds to the alkene, creating a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yields the thioether product and regenerates a thiyl radical, propagating the chain reaction. nih.govwikipedia.org Thiol-ene reactions are valued for their high efficiency, stereoselectivity, and rapid rates, earning them a place in "click chemistry". wikipedia.org The presence of an amine group in 2-aminoethane-1-thiol can influence the reaction kinetics, potentially retarding the radical-mediated process through the formation of a disulfide radical anion if the amine is basic enough to deprotonate the thiol. nih.gov
The thiol-yne reaction involves the addition of a thiol to an alkyne (yne), resulting in a vinyl sulfide. wikipedia.org Similar to the thiol-ene reaction, it is often initiated by radical initiators or UV irradiation. wikipedia.org The reaction proceeds through a sulfanyl (B85325) radical intermediate. Mono-addition to the alkyne yields a mixture of (E/Z)-alkenyl sulfides, also following an anti-Markovnikov pattern. wikipedia.org In some cases, a second addition can occur, leading to the formation of a 1,2-disulfide or a 1,1-dithioacetal. wikipedia.org The versatility of thiol-ene and thiol-yne reactions has led to their application in polymer synthesis and modification. usm.edursc.org
A study demonstrated the use of cysteamine (B1669678) hydrochloride in sonochemically initiated thiol-ene reactions with various alkenes in water, showcasing alternative initiation methods. researchgate.net
Table 1: Comparison of Thiol-Ene and Thiol-Yne Reactions
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |
|---|---|---|
| Reactants | Thiol + Alkene | Thiol + Alkyne |
| Product | Thioether | Vinyl sulfide |
| Mechanism | Radical-mediated anti-Markovnikov addition | Radical-mediated anti-Markovnikov addition |
| Initiation | UV light, heat, radical initiators | UV light, heat, radical initiators, various catalysts |
| Key Intermediates | Thiyl radical, carbon-centered radical | Sulfanyl radical, vinyl radical |
| Stereochemistry | Typically anti-Markovnikov | Typically anti-Markovnikov for mono-addition |
| Applications | Polymer synthesis, surface patterning, bioconjugation wikipedia.orgrsc.org | Polymer synthesis, dendrimer synthesis, macrocycle synthesis wikipedia.orgnih.gov |
Dynamics of Thiol-Disulfide Exchange Processes
Thiol-disulfide exchange is a crucial reaction for 2-aminoethane-1-thiol, involving the reaction of a thiolate anion with a disulfide bond. mdpi.com This process proceeds through a nucleophilic substitution (SN2) pathway, where the thiolate attacks one of the sulfur atoms of the disulfide, forming a new disulfide bond and releasing a different thiolate. nih.gov This dynamic and reversible reaction is fundamental in various biological processes, such as protein folding, and is a key mechanism in the function of materials like self-healing polymers. mdpi.comresearchgate.net The rate of thiol-disulfide exchange can be influenced by factors such as pH, which affects the concentration of the reactive thiolate species, and mechanical force. mdpi.comresearchgate.net
Characterization of Nucleophilic and Electrophilic Reactivity
The reactivity of 2-aminoethane-1-thiol is characterized by both nucleophilic and electrophilic properties.
The nucleophilic character is primarily attributed to the thiol group, or more specifically, the thiolate anion (RS⁻), which is a potent nucleophile. sigmaaldrich.com The thiolate of 2-aminoethane-1-thiol can readily participate in nucleophilic substitution and addition reactions. sigmaaldrich.com For instance, it can react with electrophiles like alkyl halides and activated carbonyl compounds. nih.gov The amino group also contributes to its nucleophilicity. In reactions with protein thioesters, the amine can act as a nucleophile to form a stable amide linkage. raineslab.com Persulfides, which can be formed from thiols, are even more potent nucleophiles. nih.govportlandpress.com
While thiols are predominantly nucleophilic, they can exhibit electrophilic character through their reaction intermediates. nih.gov For example, upon oxidation, a thiol can form a sulfenic acid (RSOH), which is an electrophilic species that can react with other nucleophiles. nih.gov While direct evidence for 2-aminoethane-1-thiol acting as an electrophile is less common, its derivatives and related thiol compounds have been shown to form electrophilic intermediates under specific conditions. nih.govnih.gov
Catalytic Applications and Mechanisms
The dual functionality of 2-aminoethane-1-thiol allows it to act as a catalyst in various reactions.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com While specific examples of 2-aminoethane-1-thiol as a standalone organocatalyst are not extensively documented in the searched literature, its structural motifs are relevant. The amino and thiol groups can both participate in catalytic cycles. For instance, a related compound, 2-aminoethanesulfonic acid (taurine), has been shown to be an efficient organocatalyst for the synthesis of spirooxindole dihydroquinazolinones in water, highlighting the potential catalytic activity of aminothiols and their derivatives. researchgate.net A recent study also showed that 2-aminoethane-1-thiol can be used in conjugate addition reactions to synthesize chiral compounds, which can then act as organocatalysts. acs.org
Visible-light photoredox catalysis has emerged as a powerful and green method for chemical synthesis. nih.govmdpi.comresearchgate.net Thiol species, including those derived from 2-aminoethane-1-thiol, can be involved in photoredox catalytic cycles. In these reactions, a photocatalyst, upon absorbing visible light, can initiate a single-electron transfer (SET) process. This can lead to the formation of a thiyl radical from a thiol. sioc-journal.cn This thiyl radical can then engage in subsequent reactions, such as the thiol-ene or thiol-yne reactions. nih.govmdpi.com This approach offers a milder alternative to traditional methods that require UV light or stoichiometric radical initiators. nih.govmdpi.com The use of photoredox catalysis has been successfully applied to thiol-ene and thiol-yne reactions, demonstrating its utility in forming carbon-sulfur bonds under environmentally friendly conditions. nih.govmdpi.com
Metal-Thiolate Complex Formation and Catalytic Activity
2-Aminoethane-1-thiol, commonly known as cysteamine, readily forms stable complexes with a variety of metal ions through its sulfur (thiolate) and nitrogen (amino) functional groups. This chelation plays a crucial role in its biological functions and catalytic applications. The formation of metal-thiolate complexes is central to the catalytic activity observed in various systems, ranging from bio-inspired models to heterogeneous catalysts.
The interaction between cysteamine and metal centers often leads to the formation of well-defined coordination complexes. For instance, with transition metals like copper(II) and zinc(II), cysteamine acts as a bidentate ligand, binding through both the sulfur and nitrogen atoms. psu.edupsu.edu The resulting five-membered chelate ring enhances the stability of these complexes. cu.edu.eg The deprotonated thiol group (thiolate) is a strong σ-donor, which facilitates robust metal-sulfur bond formation. psu.edu
Research has demonstrated the synthesis and characterization of various metal-cysteamine complexes. With mercury(II), both cyclic and polymeric structures have been observed, where the coordination environment around the mercury center can vary significantly depending on the reaction conditions. researchgate.net Similarly, reactions with zinc(II) can yield tetrameric cyclic complexes. researchgate.net The formation of these diverse structures highlights the versatile coordinating ability of cysteamine. researchgate.netresearchgate.net Silver(I) also forms complexes with cysteamine, and the stoichiometry of these complexes can be influenced by the pH and the metal-to-ligand ratio during synthesis. mdpi.comresearchgate.net
The catalytic activity of cysteamine-metal complexes is a subject of significant interest. In the context of bioinorganic chemistry, synthetic models of metalloenzymes incorporating cysteamine have provided insights into catalytic mechanisms. For example, an iron(II) complex with a cysteamine ligand has been shown to mimic the function of cysteamine dioxygenase (ADO), an enzyme that catalyzes the dioxygenation of the thiol group to produce hypotaurine (B1206854). rsc.org In this model system, the cysteamine ligand binds to the iron center in a bidentate fashion via the thiolate and amino groups, leaving a coordination site available for the binding and activation of molecular oxygen. rsc.org
Furthermore, mechanistic studies on metal-substituted cysteamine dioxygenase have revealed the catalytic competence of cobalt(II) and nickel(II) in place of the native iron(II). nih.govutsa.edunih.gov While these substituted enzymes are less active than the native form, their study provides valuable information. nih.govutsa.edunih.gov For instance, the reaction of a cysteamine-bound Co(II)-ADO with oxygen leads to a detectable Co(III)-superoxo intermediate, supporting a non-high-valent catalytic pathway. utsa.edunih.gov This challenges previously proposed mechanisms for thiol dioxygenases. utsa.edunih.govnsf.gov
The catalytic utility of cysteamine extends to heterogeneous catalysis. Cysteamine-coated palladium nanosheets have been developed as highly selective and durable catalysts for the hydrogenation of terminal alkynes. acs.org The presence of the cysteamine ligand on the surface of the palladium nanoparticles creates a specific microenvironment that influences the catalytic performance. acs.org Similarly, cysteamine has been used to modify the surface of gold nanoparticles, affecting their catalytic (nanozyme) activity. nanopartz.comrsc.org The binding of cysteamine to the gold surface can inhibit the peroxidase-mimetic activity of the nanoparticles, a phenomenon that has been explored for the development of cysteamine sensors. rsc.org
The stability and reactivity of metal-cysteamine complexes are also influenced by their environment. For example, the cleavage of the platinum-sulfur bond in a thiolated terpyridine-platinum(II) complex containing a 2-aminoethanethiol (AET) ligand can be induced by other transition metals like copper(II) or zinc(II), particularly in a phosphate (B84403) buffer. psu.edu This demonstrates the dynamic nature of the metal-thiolate bond and its susceptibility to transmetalation reactions.
Kinetic studies on the reaction of ruthenium(III) complexes with various thiols, including 2-aminoethanethiol, have shown that the stability of the resulting complexes is high due to the bidentate chelation of the ligand. psu.educu.edu.eg The stronger binding ability of the amino group compared to a carboxylate group in similar ligands contributes to the higher stability of the 2-aminoethanethiol complex. psu.educu.edu.eg
Table 1: Selected Metal Complexes of 2-Aminoethane-1-thiol and their Characterized Properties
| Metal Ion | Complex Structure/Formula | Key Findings | Reference(s) |
| Iron(II) | TpMe,PhFe(SCH2CH2NH2) | Mimics cysteamine dioxygenase activity, leading to dioxygenation of the thiol group. | rsc.org |
| Cobalt(II) | Co(II)-substituted ADO | Catalytically competent for cysteamine oxygenation; forms a Co(III)-superoxo intermediate. | nih.govutsa.edunih.gov |
| Palladium(II) | Cysteamine-coated Pd nanosheets | Acts as a highly selective and durable catalyst for alkyne semi-hydrogenation. | acs.org |
| Mercury(II) | [Hg4I4(SCH2CH2NH2)4] | Forms a cyclic molecular structure with Hg-S and Hg-N interactions. | researchgate.net |
| Zinc(II) | [Zn4(SCH2CH2NH2)4Cl4] | Forms a tetrameric cyclic complex. | researchgate.net |
| Silver(I) | Ag-cysteamine complexes | Stoichiometry (Ag:cysteamine ratio of ~4:3) is dependent on pH and reactant ratios. | mdpi.comresearchgate.net |
| Ruthenium(III) | [Ru(edta)(cysteamine)]- | High stability constant due to bidentate chelation of cysteamine. | psu.educu.edu.eg |
| Platinum(II) | [Pt(terpy)(AET)]+ | Pt-S bond can be cleaved by other transition metals like Cu(II) or Zn(II). | psu.edu |
Advanced Spectroscopic Characterization and Computational Chemical Studies
Quantum Chemical and Theoretical Modeling of Aminoethyne-1-thiol Systems
Theoretical modeling is a powerful predictive tool, especially for hypothetical or highly reactive species. It complements experimental data by providing insights into molecular geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for its balance of accuracy and computational cost.
Geometry Optimization: DFT calculations, for example using the B3LYP functional with a basis set like 6-311++G(d,p), would predict the most stable three-dimensional structure of this compound, including bond lengths and angles. researchgate.netresearchgate.net Theoretical studies on related molecules like 1-propyne-1-thiol have been performed to determine their optimized geometries. semanticscholar.orgresearchgate.net
Electronic Structure: DFT can be used to calculate the distribution of electrons, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
Vibrational Frequencies: A key application of DFT is the prediction of vibrational spectra. Calculated harmonic frequencies can be compared with experimental FTIR and Raman data to confirm band assignments. researchgate.net For instance, DFT calculations have been used to assign the vibrational bands for biphenyl (B1667301) ethynyl (B1212043) thiols in IR, Raman, and SERS spectra. researchgate.net
Ab Initio Computational Methods for Energetic and Spectroscopic Predictions
Ab initio computational methods, which derive from first principles, are fundamental in predicting the energetic and spectroscopic characteristics of molecules like this compound without reliance on empirical data. wikipedia.orglibretexts.org These methods solve the electronic Schrödinger equation to determine molecular properties, offering a powerful tool for theoretical chemistry. wikipedia.orgopenaccessjournals.com The choice of method and basis set is crucial for accuracy, with more complex methods providing better correlation but requiring more significant computational resources. libretexts.orgmontana.edu
Common ab initio approaches include the Hartree-Fock (HF) method, which provides a baseline by considering electrons in an average electric field. wikipedia.orgsrneclab.cz Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI), build upon the HF method to include electron correlation, yielding more accurate results. montana.edunumberanalytics.com Coupled-cluster methods, particularly CCSD(T), are often considered a "gold standard" for high-accuracy energy calculations. nist.gov
For sulfur-containing organic compounds, Density Functional Theory (DFT) is also a widely used method that balances accuracy with computational cost. sciencepublishinggroup.comubc.ca Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) have been effectively used to study the tautomeric equilibrium between thiol and thione forms in similar molecules. sciencepublishinggroup.comresearchgate.net These calculations can predict which tautomer is more stable and by how much energy. researchgate.net For this compound, these methods would be instrumental in determining its optimized geometry, bond lengths, and angles.
Energetic predictions include calculating the gas-phase enthalpy of formation, ionization potential, and electron affinity. nist.govsciencepublishinggroup.com For instance, protocols based on local coupled-cluster (CCSD(T)) approximations have been developed and extended to sulfur compounds for the rapid and efficient estimation of formation enthalpies. nist.gov Spectroscopic predictions involve calculating vibrational frequencies (for IR and Raman spectra), electronic transition energies (for UV-visible spectra), and chemical shifts (for NMR spectra). ubc.ca Theoretical calculations of vibrational frequencies for related tautomers have shown good agreement with experimental data, helping to confirm the presence of specific functional groups, such as the absence of an S-H stretch in the thione form. researchgate.net
Below is a table summarizing common computational methods and their applications for predicting the properties of this compound.
| Computational Method | Basis Set Example | Predicted Properties | Key Strengths & Considerations |
| Hartree-Fock (HF) | 6-31G(d) | Molecular Orbitals, Initial Geometry, Wavefunction | Fast, good starting point. Does not account for electron correlation. wikipedia.org |
| Møller-Plesset (MP2) | aug-cc-pVDZ | Electron Correlation Energy, Improved Geometries | A common and efficient way to include electron correlation. numberanalytics.com |
| Density Functional Theory (DFT) | 6-311++G(d,p) | Ground-State Energy, Geometry, Vibrational Frequencies, Reaction Pathways | Computationally efficient with good accuracy for many systems. sciencepublishinggroup.comubc.ca |
| Coupled-Cluster (CCSD(T)) | aug-cc-pVTZ | Highly Accurate Energies, Bond Dissociation Energies, Reaction Barriers | High accuracy ("gold standard") but computationally very expensive. nist.govacs.org |
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. numberanalytics.com A critical aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate and are key to understanding reaction kinetics. numberanalytics.comarxiv.org
For reactions involving this compound, computational methods can model processes such as nucleophilic addition, proton transfer, or decomposition pathways. The process begins with optimizing the geometries of the reactants and products. Following this, various algorithms can be employed to locate the transition state structure connecting them. Methods like the Nudged Elastic Band (NEB) or string methods are used to find the minimum energy path between reactants and products, which includes the transition state. numberanalytics.com
Once a potential transition state structure is located, its identity is confirmed by a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. numberanalytics.com Computational methods such as DFT and MP2 are widely used to optimize transition state geometries and calculate their energies and vibrational frequencies. numberanalytics.com
Kinetic studies of thiol additions to other molecules have utilized these computational approaches to support proposed mechanisms. For example, in the study of thiol addition to N-phenylchloroacetamide, molecular modeling confirmed a concerted SN2 mechanism and helped rationalize the relative reactivity of different compounds. rsc.org The calculation of a Brønsted-type plot from computed data can indicate the nature of the transition state, such as whether it is "early" or "late" with respect to bond formation or cleavage. rsc.org For a hypothetical reaction involving this compound, these methods could predict activation energies, which are crucial for determining reaction rates via Transition State Theory and the Eyring equation. numberanalytics.comresearchgate.net
The table below outlines the computational workflow for investigating a reaction mechanism for this compound.
| Step | Computational Method(s) | Objective | Output/Result |
| 1. Geometry Optimization | DFT (e.g., B3LYP), MP2 | Find the lowest energy structures of reactants and products. | Optimized 3D coordinates, electronic energies. |
| 2. Transition State Search | QST2/QST3, Nudged Elastic Band (NEB) | Locate the saddle point on the potential energy surface between reactants and products. | A proposed transition state structure. arxiv.org |
| 3. TS Verification | Frequency Calculation | Confirm the structure is a true transition state and calculate zero-point vibrational energy. | One imaginary frequency for a valid TS. numberanalytics.com |
| 4. Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirm that the transition state correctly connects the desired reactants and products. | Minimum energy path linking reactant, TS, and product. |
| 5. Energy Calculation | CCSD(T) (single point) | Obtain a highly accurate activation energy. | Refined reaction barrier height (ΔG‡). nist.gov |
Modeling of Intermolecular Interactions and Adsorption Phenomena
The interactions of this compound with other molecules or with surfaces are governed by non-covalent forces, which can be effectively modeled using computational chemistry. These intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, are critical for understanding phenomena such as self-assembly, solvation, and adsorption onto substrates. iphy.ac.cnmdpi.com
The adsorption of thiol-containing molecules on metal surfaces like gold or copper is a well-studied area where computational modeling provides significant insight. aps.orgresearchgate.net Dispersion-corrected DFT calculations are often employed to model the adsorption of thiols on surfaces like graphite (B72142) or metals. rsc.org These corrections are essential because standard DFT functionals can fail to properly describe the long-range dispersion forces (a component of van der Waals forces) that are often dominant in adsorption and intermolecular stacking. rsc.org
For this compound, modeling its adsorption would involve several key considerations. The sulfur atom is known to form a strong chemisorption bond with substrates like gold. researchgate.net The orientation of the molecule on the surface and the resulting packing structure in a self-assembled monolayer (SAM) would be determined by a balance between the strong sulfur-substrate bond and the weaker intermolecular interactions between adjacent molecules. iphy.ac.cn These intermolecular forces can include π-π stacking interactions, potentially involving the alkyne group, and hydrogen bonding from the amine group. iphy.ac.cn
Computational studies can predict adsorption energies, optimal adsorption geometries, and the electronic structure of the combined molecule-surface system. aps.orgrsc.org For example, ab initio studies on sulfur chemisorbed on a Cu(100) surface showed how sulfur coverage affects the electronic states of the hybrid S-Cu system. aps.org Similarly, calculations on n-alkanes and n-perfluoroalkanes adsorbed on a graphite model (circumcoronene) revealed that dispersion was the main source of attraction, but that steric repulsion and lattice matching were also critical in determining the final structure and stability. rsc.org Such models could be applied to predict whether this compound would form a stable, ordered monolayer and to understand the driving forces behind its assembly.
The following table summarizes the key intermolecular forces that could be modeled for this compound and the computational methods used to study them.
| Interaction Type | Relevant Functional Groups in this compound | Computational Approach | Phenomenon |
| Chemisorption | Thiol (-SH) | DFT, Cluster models, Periodic boundary conditions | Adsorption on metal surfaces (e.g., Au, Cu). aps.orgresearchgate.net |
| Hydrogen Bonding | Amine (-NH₂) | DFT, QTAIM (Quantum Theory of Atoms in Molecules) | Dimerization, solvation, monolayer structure. mdpi.com |
| π-π Stacking | Ethyne (B1235809) (-C≡C-) | Dispersion-corrected DFT (e.g., DFT-D3) | Self-assembly, stabilization of monolayers. iphy.ac.cn |
| van der Waals (Dispersion) | Entire Molecule | Dispersion-corrected DFT, MP2 | Intermolecular attraction, physisorption. rsc.org |
Based on a comprehensive review of scientific literature, there is no available research or data regarding the chemical compound “this compound” and its application in the areas specified in the provided outline. The search results consistently point to a different, well-researched compound, 2-aminoethane-1-thiol (also known as cysteamine), which has a similar name but a different chemical structure (an ethane (B1197151) single bond backbone instead of an ethyne triple bond).
The applications listed in the user's request, such as bioconjugation, synthesis of pharmacological scaffolds, surface functionalization of polymers and nanomaterials, and use in perovskite solar cells, are all well-documented for 2-aminoethane-1-thiol , but not for "this compound".
Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the requested outline, as no published findings exist for this specific compound in these contexts. It is highly probable that the requested compound name is a typographical error and the intended subject was 2-aminoethane-1-thiol.
Interdisciplinary Applications in Advanced Materials and Chemical Synthesis
Fundamental Studies in Corrosion Inhibition Mechanisms
While direct experimental research on the corrosion inhibition properties of Aminoethyne-1-thiol is not extensively documented in publicly available literature, its potential mechanism can be elucidated by examining the fundamental principles of corrosion science and the behavior of analogous organic molecules. The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms and pi-electron systems. chimicatechnoacta.ru this compound possesses three key functional features that are theoretically highly advantageous for corrosion inhibition: an amino group (-NH₂), a thiol group (-SH), and an alkyne moiety (-C≡C-).
The principal mechanism by which organic inhibitors function is through adsorption onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. rsc.org This adsorption can occur through physical (electrostatic) or chemical (covalent) interactions, or a combination of both. mdpi.com For this compound, a strong chemisorption process is anticipated due to its specific functional groups.
The inhibition process involves the displacement of water molecules and aggressive ions from the metal surface by the inhibitor molecules. rsc.org The adsorbed layer then acts as a physical barrier, blocking the active sites required for both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. rsc.orgresearchgate.net
Adsorption and Film Formation
The adsorption of this compound onto a metal surface is a multifaceted process driven by the synergistic action of its functional groups:
Thiol Group (-SH): The sulfur atom is a powerful anchoring group. It has a high affinity for many metal surfaces and can form strong, stable coordinate or covalent bonds by donating its lone pair of electrons to the vacant d-orbitals of the metal atoms. researchgate.netjmaterenvironsci.com
Amino Group (-NH₂): The nitrogen atom in the amino group also possesses a lone pair of electrons, enabling it to form a coordinate bond with the metal surface, further strengthening the molecule's adhesion. mdpi.comaspur.rs The presence of both nitrogen and sulfur atoms in a single molecule is often associated with enhanced inhibition performance. chimicatechnoacta.ruacs.org
Ethyne (B1235809) Group (-C≡C-): The carbon-carbon triple bond acts as a rich source of pi (π) electrons. These π-electrons can interact with the vacant metal orbitals, contributing to the adsorption process and stabilizing the protective film. rsc.org This interaction is a common feature among effective organic inhibitors that contain multiple bonds or aromatic rings. mdpi.com
The collective effect of these groups is the formation of a dense, strongly adhered protective film on the metal surface, which acts as a barrier to mass and charge transfer, thereby mitigating corrosion. iscientific.org
Theoretical Research Findings from Quantum Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the inhibitive properties of molecules and elucidating their interaction mechanisms at an electronic level. scirp.orgacs.org For this compound, DFT studies would focus on several key parameters that correlate with inhibition efficiency.
Key quantum chemical parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the appropriate vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. scirp.org The lone pairs on the sulfur and nitrogen atoms, along with the π-electrons of the alkyne group, are expected to contribute to a high E_HOMO for this compound.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal's d-orbitals (back-donation), which further strengthens the bond between the inhibitor and the metal surface.
Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap is indicative of higher chemical reactivity and polarizability of the molecule. chimicatechnoacta.ru This generally correlates with higher inhibition efficiency, as the molecule can more readily interact with the metal surface.
Mulliken Population Analysis: This analysis helps identify the specific atoms (in this case, S and N) that are the primary sites for electron donation, confirming their role as the active centers for adsorption. scirp.org
The following interactive table summarizes the theoretical roles of this compound's functional components in corrosion inhibition and their expected impact on key quantum chemical parameters.
| Functional Component | Mechanism of Action | Expected Effect on Adsorption | Predicted Impact on Quantum Parameters |
|---|---|---|---|
| Thiol Group (-SH) | Strong electron donation from sulfur's lone pairs to vacant metal d-orbitals, forming a powerful chemisorption bond. researchgate.net | Primary anchoring site, ensuring strong adhesion to the metal surface. | Contributes significantly to a high E_HOMO. |
| Amino Group (-NH₂) | Electron donation from nitrogen's lone pair to the metal surface, creating an additional coordination site. aspur.rs | Synergistically enhances the strength and stability of the adsorbed film. | Increases the overall E_HOMO value. |
| Ethyne Group (-C≡C-) | Donation of π-electrons from the triple bond to the metal surface. Potential for back-donation from the metal to the molecule's antibonding orbitals. rsc.org | Increases the surface area covered by the molecule and strengthens the metal-inhibitor bond through π-d orbital interactions. | Contributes to a high E_HOMO and potentially a low E_LUMO, leading to a small energy gap (ΔE). |
Frontiers in Astrochemistry and Prebiotic Chemical Evolution
Role in Astrochemical Environments and Interstellar Medium Chemistry
Detection and Proposed Formation Pathways of Thiol-Bearing Molecules in Space
While Aminoethyne-1-thiol itself has not been detected, the interstellar medium (ISM) is known to harbor a variety of thiol-bearing molecules. These sulfur-containing organic compounds are of significant interest to astrochemists due to the crucial role of sulfur in biological processes. The study of complex organic molecules with thiol (-SH) groups is considered essential because of their potential involvement in the polymerization of amino acids. astrobiology.comarxiv.org
Discoveries of molecules such as methanethiol (B179389) (CH₃SH), ethanethiol (B150549) (C₂H₅SH), and monothioformic acid (t-HC(O)SH) in quiescent molecular clouds like G+0.693–0.027 demonstrate that sulfur chemistry is an active field of research in astrochemistry. exlibrisgroup.com Recently, the trans-conformer of dithioformic acid (t-HC(S)SH) was detected for the first time in the hot corino object NGC 1333 IRAS 4A2. astrobiology.com
The formation of these thiols in the ISM is thought to occur through various pathways, including gas-phase reactions and processes on the surfaces of icy dust grains. For instance, chemical models suggest that dithioformic acid may form via barrierless radical-radical reactions between CSSH and H on grain surfaces. astrobiology.com The relative abundances of these thiols and their oxygen-containing analogues provide insights into the chemical and physical conditions of their environments. exlibrisgroup.com
A theoretical study of molecules with the chemical formula C₂H₃NS, which includes this compound, focused on the stability of its various isomers. The most stable forms were identified as methyl isothiocyanate (CH₃–NCS), methyl thiocyanate (B1210189) (CH₃–SCN), and mercaptoacetonitrile (B8634862) (HS–CH₂–CN). d-nb.inforesearchgate.net However, this compound was not among the stable isomers discussed, and to date, no member of the C₂H₃NS family has been detected in space. d-nb.info
Laboratory Simulations of Astrochemical Ices
Laboratory astrophysics plays a critical role in understanding the formation and evolution of molecules in the ISM. frontiersin.org Experiments simulating the conditions of interstellar ices, which involve bombarding ice mixtures with radiation or simulating thermal processing, help to elucidate the chemical pathways that can lead to the formation of complex organic molecules. frontiersin.org
While no laboratory simulations have specifically investigated the formation of this compound, studies on other thiols provide valuable insights. For example, research on the effects of cosmic rays on ices containing molecules like ethanolamine (B43304) and propanol (B110389) shows the formation of unsaturated species. rsc.org Such processes could potentially lead to the formation of a variety of complex organic molecules, though specific pathways to this compound remain uninvestigated.
Contributions to Understanding Prebiotic Chemical Pathways on Early Earth
Catalytic Roles in Phosphate (B84403) Transfer Systems and Early Biopolymer Formation
Thiols and their derivatives have been shown to play catalytic roles in prebiotic chemistry. Thiol-rich peptides have demonstrated the ability to catalyze various chemical reactions, suggesting they could have acted as primitive enzymes on the early Earth. mdpi.com For instance, thiols can catalyze the ligation of amino acids and peptides with amidonitriles in aqueous environments, a crucial step in the formation of longer proteinogenic peptides. nih.govchemrxiv.org This catalytic activity is often dependent on the pH and the structure of the thiol-containing molecule. nih.gov However, the catalytic potential of this compound in such systems has not been explored.
Chemical Evolution under Simulated Primordial Conditions
Experiments simulating the environmental conditions of the early Earth, such as wet-dry cycles, have been instrumental in understanding how complex chemical systems could have evolved. nih.gov These studies often involve mixtures of simple organic molecules, including thiols, to observe the formation of more complex structures like peptides. nih.gov The results of such experiments support the hypothesis that thiol-terminated peptides could have formed readily on the prebiotic Earth and contributed to early chemical evolution. nih.gov The specific behavior and evolutionary pathways of this compound under such simulated conditions remain a subject for future investigation, should the compound be found to be of prebiotic relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
